tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate
CAS No.: 1363381-96-7
Cat. No.: VC2579357
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1363381-96-7 |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate |
| Standard InChI | InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-6-13(9-14)7-5-10(13)15/h4-9H2,1-3H3 |
| Standard InChI Key | WHJLPRVITSVHFJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CCC2=O |
Introduction
Structural Characteristics and Chemical Identity
tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate is characterized by its distinctive spirocyclic structure containing a nitrogen atom integrated into a piperidine-like ring connected to a four-membered ring with a ketone functionality. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly employed in organic synthesis to protect amine functionalities. The structural complexity of this compound makes it particularly valuable as a building block for more elaborate molecules.
The compound has been registered in chemical databases with the CAS number 1363381-96-7, indicating its recognition as a distinct chemical entity by the scientific community. It is also known by several alternative names including "6-BOC-1-OXO-6-AZASPIRO[3.5]NONANE" and "tert-butyl 3-oxo-6-azaspiro[3.5]nonane-6-carboxylate," which appears to be an alternative naming convention for the same structure . This multiplicity of names reflects the compound's integration into various research contexts and synthetic pathways.
Physical and Chemical Properties
The fundamental properties of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| Physical State | Solid (presumed based on similar compounds) |
| CAS Number | 1363381-96-7 |
| IUPAC Name | tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate |
| PubChem CID | 72207284 |
The compound features a moderately complex carbon framework with a molecular weight that places it in a range commonly observed for synthetic intermediates and pharmaceutical building blocks. The presence of the tert-butyl group contributes to its lipophilicity while the carbonyl and carbamate functionalities introduce potential hydrogen-bonding acceptor sites .
Structural Comparison with Related Compounds
Several structurally related compounds appear in the chemical literature, each with subtle variations that impact their chemical behavior and potential applications. Understanding these structural relationships provides valuable context for appreciating the unique properties of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
Structural Analogues and Isomers
The search results reference several closely related compounds that differ in the position of the oxo group or oxa substitution:
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tert-Butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2955561-64-3): Features an oxygen atom incorporated into the ring structure with the oxo group in the 9-position .
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tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1359704-84-9): Contains the oxo group at the 2-position rather than the 1-position .
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tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 1272412-68-6): Replaces the oxo group with an oxa functionality in the ring structure.
These structural variations, while seemingly minor, can significantly impact the compounds' reactivity patterns, physical properties, and biological activities. The positional isomers, in particular, may exhibit different susceptibilities to nucleophilic attack and varying stabilities under different reaction conditions.
Comparative Analysis Table
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1363381-96-7 | C13H21NO3 | 239.31 g/mol | Oxo group at position 1 |
| tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 1359704-84-9 | C13H21NO3 | 239.31 g/mol | Oxo group at position 2 |
| tert-Butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | 2955561-64-3 | C12H19NO4 | 241.29 g/mol | Contains oxa group and oxo at position 9 |
| tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate | 1272412-68-6 | C12H21NO3 | 227.304 g/mol | Contains oxa group instead of oxo |
This comparative analysis highlights how subtle structural modifications can alter the molecular formula and weight, potentially influencing the compound's chemical behavior and applications in synthetic pathways .
Applications and Research Significance
tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate belongs to a class of compounds with demonstrated utility in various research contexts, particularly in medicinal chemistry and organic synthesis.
Chemical Versatility and Synthetic Utility
The structural features of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate confer specific reactivity patterns that are valuable in organic synthesis:
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The ketone functionality provides a reactive site for nucleophilic addition reactions, allowing diversification at this position.
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The protected nitrogen can be selectively deprotected and functionalized to create diverse derivatives.
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The spirocyclic core introduces conformational constraints that can be exploited in the design of molecules with specific three-dimensional arrangements.
This versatility makes the compound valuable as a synthon in the construction of more complex molecular architectures .
Current Research Status and Future Directions
Research involving tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate appears to be focused on its utility as a synthetic intermediate rather than as a target compound itself. This is consistent with its structural complexity and the presence of multiple reactive functional groups.
Analytical Characterization Methods
The analytical characterization of tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves a combination of spectroscopic and spectrometric techniques to confirm its structure and assess its purity.
Physical Characterization
Physical characterization would typically include determination of melting point, solubility profiles in various solvents, and chromatographic behavior. These properties are important for assessing purity and establishing handling protocols for synthetic applications.
The compound's structural features, particularly the presence of multiple carbonyl groups and a tertiary amine, suggest that it would exhibit characteristic spectroscopic signatures that could be used for definitive identification and purity assessment .
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